2-Bromo-1-(difluoromethyl)naphthalene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H7BrF2 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
2-bromo-1-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C11H7BrF2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,11H |
InChI Key |
ANYNDNVPDLHORB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 1 Difluoromethyl Naphthalene and Analogous Derivatives
Strategies for the Stereoselective and Regioselective Introduction of the Difluoromethyl Group onto Naphthalene (B1677914) Frameworks
Achieving regioselectivity in the functionalization of naphthalenes is crucial as the properties of the resulting isomers can vary significantly. nih.govresearchgate.net For 1-substituted naphthalenes, C-H activation strategies can direct functionalization to specific positions. nih.gov In the context of synthesizing compounds like 2-Bromo-1-(difluoromethyl)naphthalene, the challenge lies in introducing the difluoromethyl group at the C1 position adjacent to the bromine at C2. This can be accomplished either by difluoromethylating a pre-brominated naphthalene or by constructing the naphthalene ring with the desired substitution pattern already in place. rsc.orgnih.gov
Nucleophilic methods involve the reaction of an electron-rich difluoromethyl species with an electron-deficient naphthalene substrate. This typically involves a transition-metal-catalyzed cross-coupling reaction where the naphthalene derivative is functionalized with a leaving group (like bromine or iodine).
Transition metal catalysis is a cornerstone for forming C(sp²)–CF2H bonds via cross-coupling reactions. rsc.org These methods offer mild reaction conditions and good functional group tolerance, making them suitable for complex molecules. cas.cn
Copper- and nickel-catalyzed reactions are prominent in this area. Hartwig and co-workers developed a direct copper-mediated difluoromethylation of aryl iodides using trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF₂H) as the difluoromethyl source. A key aspect of this method is the use of excess TMSCF₂H to form a more stable disubstituted cuprate (B13416276) complex, [Cu(CF₂H)₂]⁻, which is the active nucleophilic species. rsc.org Nickel catalysis has been shown to be effective for the difluoromethylation of aryl iodides, bromides, and triflates using a stable, solid (difluoromethyl)zinc reagent, [(DMPU)₂Zn(CF₂H)₂]. cas.cnsemanticscholar.org This approach is notable for proceeding at room temperature. semanticscholar.org
Another powerful strategy involves the construction of the difluoromethylated naphthalene ring itself. One such method uses the palladium-catalyzed intramolecular insertion of o-bromophenyl-bearing 1,1-difluoroallenes. This process forms the six-membered carbocycle of the naphthalene system regioselectively, yielding the desired difluoromethylated products. rsc.orgnih.gov
| Catalyst/Mediator | Difluoromethylating Agent | Substrate Scope | Key Features |
| Copper(I) Iodide (CuI) | TMSCF₂H | Aryl Iodides | Requires excess TMSCF₂H to form a stable cuprate complex. rsc.org |
| Nickel Complex | [(DMPU)₂Zn(CF₂H)₂] | Aryl Iodides, Bromides, Triflates | Employs a stable, isolable zinc reagent; proceeds at room temperature. cas.cnsemanticscholar.org |
| Palladium Catalyst | N/A (Intramolecular reaction) | o-Bromophenyl-bearing 1,1-difluoroallenes | Ring-construction strategy to form the naphthalene framework. rsc.orgnih.gov |
| Cadmium | CF₂HI | Allyl Bromide, 3-chlorobut-1-yne | Early work demonstrating the formation and reactivity of [Cd(CF₂H)₂] and [Cd(CF₂H)I]. cas.cn |
While metal-catalyzed methods are prevalent, strategies to generate difluoromethyl nucleophiles without transition metals are also being explored. A significant challenge is the acidity of the C-H bond in difluoromethyl arenes (ArCF₂H). Generating the corresponding carbanion (ArCF₂⁻) typically requires very strong bases.
Recent advancements have shown that a combination of a Brønsted superbase and a weak Lewis acid can effectively deprotonate ArCF₂H compounds. This process generates a reactive ArCF₂⁻ nucleophile that can be trapped with various electrophiles. acs.org This methodology provides a complementary, metal-free route to forming Ar–CF₂–R linkages. The availability of diverse difluoromethyl arenes through other synthetic methods makes them attractive precursors for generating these potent nucleophiles. acs.org
| Reagent System | Precursor | Generated Nucleophile | Applications |
| Brønsted Superbase + Weak Lewis Acid | Difluoromethyl arenes (ArCF₂H) | Aryldifluoromethyl anion (ArCF₂⁻) | Reaction with a broad range of electrophiles to form Ar-CF₂-R bonds. acs.org |
Electrophilic methods introduce the difluoromethyl group by reacting an electron-rich naphthalene substrate with an electron-deficient "CF₂H⁺" equivalent. These approaches often involve the generation of highly reactive intermediates like difluorocarbene or the use of specialized reagents.
Difluorocarbene (:CF₂) is a versatile intermediate for introducing difluoromethyl groups. cas.cn It is a moderately electrophilic species that can react with nucleophiles. cas.cn The generation of difluorocarbene can be achieved from various precursors under different conditions. For instance, difluoromethylene phosphobetaine (PDFA, Ph₃P⁺CF₂CO₂⁻) can generate :CF₂ through decarboxylation under neutral thermal conditions. rsc.org
The reaction of difluorocarbene with an aromatic C-H bond for direct difluoromethylation is challenging but can be achieved, particularly with electron-rich or acidic C-H bonds. The proposed mechanism involves the trapping of :CF₂ by a nucleophilic site (e.g., a C-H bond or a heteroatom), followed by a 1,2-hydride migration to form the final product. rsc.org The development of new difluorocarbene precursors that function under mild and neutral conditions expands the applicability of this method. rsc.org
| Difluorocarbene Precursor | Generation Conditions | Reaction Types |
| Difluoromethylene phosphobetaine (PDFA) | Thermal decarboxylation (neutral) | N-, O-, S-difluoromethylation; gem-difluorocyclopropenation. rsc.org |
| Diethyl bromodifluoromethylphosphonate | Basic hydrolysis (-78 °C to r.t.) | Generates bromodifluoromethyl anion, then :CF₂. cas.cn |
| Chlorodifluoromethane (B1668795) (ClCF₂H) | Basic conditions | Used in transition-metal-catalyzed difluorocarbene transfer. cas.cn |
| TMSCF₂Br | Initiator required | gem-difluorocyclopropenation. rsc.org |
Hypervalent iodine(III) reagents are widely used in organic synthesis as mild and efficient oxidants and group-transfer agents. acs.orgnih.gov Their chemistry often resembles that of transition metals. nih.govbeilstein-journals.org For fluoroalkylation, specific hypervalent iodine compounds have been designed to act as electrophilic sources of fluorinated groups. nih.govacs.org
While reagents for electrophilic trifluoromethylation, such as Togni reagents, are well-established, analogous reagents for electrophilic difluoromethylation are less common but represent an active area of research. nih.govbeilstein-journals.org These reagents can functionalize electron-rich arenes. The mechanism can involve either direct electrophilic attack or a single-electron transfer (SET) pathway, generating a radical cation from the arene, which then reacts with the difluoromethyl source. nih.gov The reactivity of these iodine(III) reagents can be tuned by modifying the substituents on the iodine center or the aromatic backbone, making the iodine more electron-deficient and thus a better oxidizing agent. acs.org
Radical Difluoromethylation Methodologies
Radical difluoromethylation has emerged as a powerful tool for the formation of C–CF₂H bonds under mild conditions. These methods typically involve the generation of a difluoromethyl radical (•CF₂H) from a suitable precursor, which then adds to the aromatic substrate.
Metal-induced homolysis of difluoromethyl-containing reagents is a common strategy for generating the •CF₂H radical. Various metals, including silver and zinc, have been employed to facilitate this process. For instance, silver catalysis can be used for the difluoromethylation of (hetero)aryl thiols using sodium difluoromethanesulfinate (HCF₂SO₂Na) as the difluoromethyl radical precursor and potassium persulfate (K₂S₂O₈) as an oxidant. cas.cn While this specific method targets thiols, it demonstrates the principle of silver-catalyzed radical generation.
Another prominent example involves the use of zinc reagents. The difluoromethylzinc reagent, often stabilized with ligands such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), can serve as a source of the difluoromethyl group in nickel-catalyzed reactions that may proceed via a radical pathway. cas.cn
| Metal | Difluoromethyl Source | Oxidant/Conditions | Substrate Type | Ref. |
| Silver (Ag) | HCF₂SO₂Na | K₂S₂O₈ | (Hetero)aryl thiols | cas.cn |
| Zinc (Zn) | [(DMPU)₂Zn(CF₂H)₂] | Ni-catalyst | Aryl iodides | cas.cn |
Visible-light photoredox catalysis has become a prevalent non-metal-based approach for generating radical species under exceptionally mild conditions. cas.cn In this methodology, a photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process with a difluoromethyl precursor to generate the •CF₂H radical. For example, photoredox catalysis with a transition-metal complex like fac-Ir(ppy)₃ can generate the •CF₂H radical from HCF₂SO₂Cl. cas.cn Organic dyes can also serve as metal-free photocatalysts for direct C-H difluoromethylation of heterocycles using reagents like sodium difluoromethanesulfinate.
| Catalyst Type | Difluoromethyl Source | Conditions | Substrate Type | Ref. |
| Transition-Metal Photoredox | HCF₂SO₂Cl | Visible light | N-arylacrylamides | cas.cn |
| Organic Photoredox | HCF₂SO₂Na | Visible light, O₂ | Heterocycles |
Electrochemistry offers an alternative reagent-free method for the generation of radicals. By controlling the electrode potential, selective oxidation or reduction of a precursor can generate the desired radical species. The electrochemical difluoromethylation of electron-rich olefins, such as enamides and styrene (B11656) derivatives, has been demonstrated. nih.gov In this process, the difluoromethyl radical is generated from the corresponding sodium sulfinate (HCF₂SO₂Na) in an undivided cell. nih.gov This method allows for the formation of a variety of difluoromethylated building blocks. nih.gov A similar strategy could be envisioned for the difluoromethylation of naphthalene derivatives.
| Precursor | Cell Type | Substrate Type | Ref. |
| HCF₂SO₂Na | Undivided cell | Enamides, Styrenes | nih.gov |
Transition Metal-Catalyzed Cross-Coupling Strategies for C(sp²)–CF₂H Bond Formation
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium and nickel catalysts are particularly effective in forging C(sp²)–CF₂H bonds.
Palladium-catalyzed cross-coupling reactions of aryl boronic acids (Suzuki-Miyaura coupling) are widely used for C-C bond formation. This methodology has been extended to include difluoromethylation. Aryl boronic acids can be coupled with a suitable difluoromethyl source in the presence of a palladium catalyst. One such method involves the ex-situ generation of difluoroiodomethane (B73695) (ICF₂H), which then participates in a palladium-catalyzed cross-coupling with aryl boronic acids. au.dknih.gov This approach has been shown to be effective for a range of aryl boronic acids, providing the corresponding difluoromethylated arenes in good yields. au.dknih.gov To synthesize this compound via this route, one would require the corresponding 2-bromo-1-naphthaleneboronic acid as the starting material.
Aryl boronic acids can also be reacted with bromodifluoromethylphosphonate or bromodifluoroacetate derivatives in the presence of a palladium catalyst to yield functionalized difluoromethylated arenes. nih.govresearchgate.net Mechanistic studies suggest that a single electron transfer (SET) pathway may be involved in the catalytic cycle. nih.gov
| Difluoromethyl Reagent | Catalyst System | Substrate | Ref. |
| ICF₂H (ex-situ generated) | Pd(PPh₃)₄ / DPEPhos | Aryl boronic acids | au.dknih.gov |
| BrCF₂PO(OEt)₂ | Pd-catalyst | Aryl boronic acids | nih.govresearchgate.net |
| BrCF₂CO₂Et | Pd-catalyst | Aryl boronic acids | nih.gov |
Nickel catalysis offers a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel catalysts are particularly adept at activating and coupling aryl halides, including the more challenging and less expensive aryl chlorides. A notable method involves the nickel-catalyzed cross-coupling of (hetero)aryl chlorides with chlorodifluoromethane (ClCF₂H). thieme-connect.de This reaction proceeds under mild conditions and tolerates a broad range of functional groups. thieme-connect.de The proposed mechanism involves the oxidative addition of the aryl halide to a Ni(0) species, followed by a radical process involving the difluoromethyl radical. thieme-connect.de
For a substrate like 2-bromo-1-chloronaphthalene, this method could potentially offer a direct route to the desired product. More relevant to the target compound, nickel-catalyzed reductive cross-electrophile coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone has been reported. chemrxiv.org This reaction demonstrates a wide scope, including various heteroaryl bromides, and proceeds under mild conditions. chemrxiv.org
Furthermore, a direct nickel-catalyzed difluoromethylation of aryl boronic acids using BrCF₂H has been developed, showcasing the versatility of nickel in promoting such transformations. rsc.org
| Difluoromethyl Source | Catalyst System | Substrate | Ref. |
| ClCF₂H | NiCl₂ / ligand / Zn | (Hetero)aryl chlorides | thieme-connect.de |
| 2-PySO₂CF₂H | Ni-catalyst | (Hetero)aryl bromides | chemrxiv.org |
| BrCF₂H | Ni-source / N and P ligands | Aryl boronic acids | rsc.org |
Copper-Mediated and Catalyzed Difluoromethylation Processes
Copper-based methods have emerged as a cornerstone for the formation of C(sp²)–CF₂H bonds, offering a practical route to difluoromethylated arenes. These processes can be broadly categorized into stoichiometric copper-mediated reactions and more advanced copper-catalyzed cross-coupling reactions.
A significant advancement in this area involves the cross-coupling of aryl iodides with a difluoromethyl source. nih.gov A common protocol utilizes copper(I) iodide (CuI) in conjunction with cesium fluoride (B91410) (CsF) and trimethyl(difluoromethyl)silane (TMSCF₂H). nih.govnih.gov This method is effective for a range of electron-neutral, electron-rich, and sterically hindered aryl iodides, demonstrating good functional group compatibility. nih.gov While the precise mechanism is complex, it is proposed that a difluoromethyl copper species, potentially CuCF₂H, is generated in situ, which then reacts with the aryl halide. nih.gov The instability of such copper complexes has been a challenge, but specific conditions have been identified to facilitate the desired transformation. nih.govnih.gov
More recently, strategies have been developed that leverage the generation of aryl radicals through copper catalysis to engage alkyl iodides in Negishi-type cross-coupling reactions with a difluoromethyl zinc reagent. nih.govresearchgate.net This approach has proven effective for the late-stage modification of complex molecules. nih.gov While initially demonstrated for alkyl halides, the underlying principles of generating a reactive difluoromethylating agent via a copper catalytic cycle are pertinent to the synthesis of difluoromethylated aromatics.
The table below summarizes key aspects of copper-mediated difluoromethylation reactions relevant to naphthalene scaffolds.
| Catalyst/Mediator | Difluoromethyl Source | Substrate Scope | Key Features |
| CuI | TMSCF₂H | Aryl and Vinyl Iodides | High yields, good functional group tolerance, readily available reagents. nih.govscispace.com |
| Copper Catalyst | Difluoromethyl Zinc Reagent | Alkyl Iodides (via aryl radical activation) | Applicable to late-stage functionalization of complex molecules. nih.govchemrxiv.org |
Iron-Catalyzed Difluoromethylation
Iron, being an inexpensive and abundant metal, presents an attractive alternative for catalyzing difluoromethylation reactions. cas.cnacs.org Research has demonstrated the efficacy of iron catalysts in the difluoromethylation of organometallic reagents, such as arylzincs and Grignard reagents. cas.cnacs.org
One notable method involves the iron-catalyzed cross-coupling of arylzinc reagents with difluoromethyl 2-pyridyl sulfone. cas.cnacs.orgnih.gov This approach employs an inexpensive iron catalyst and a bench-stable difluoromethylating agent, allowing for the synthesis of structurally diverse difluoromethylated arenes under mild conditions. cas.cnacs.org Mechanistic studies suggest the involvement of radical species in this process. cas.cnnih.gov The reaction is compatible with a variety of functional groups and heterocyclic motifs. cas.cn
Another strategy utilizes iron salts like FeCl₃ or Fe(acac)₃ to catalyze the difluoromethylation of Grignard reagents with difluoroiodomethane. acs.org This reaction proceeds rapidly at low temperatures and, in some cases, does not require sterically demanding ligands. The mechanism is believed to involve a single-electron transfer from an Fe(0) ate complex to difluoroiodomethane, generating a difluoromethyl radical. acs.org
The following table outlines key features of iron-catalyzed difluoromethylation.
| Iron Catalyst | Difluoromethyl Source | Substrate | Ligand |
| Fe(acac)₃ | Difluoromethyl 2-pyridyl sulfone | Arylzincs | TMEDA |
| FeCl₃ or Fe(acac)₃ | Difluoroiodomethane | Grignard Reagents | Ligand-less (in some cases) |
Gold-Mediated Difluoromethylation
Gold-mediated difluoromethylation represents a more specialized but mechanistically insightful approach. While less common than copper or iron-based systems, research into gold-difluoromethyl complexes has provided valuable information on the reactivity of M-CF₂H species. rsc.org
Scientists have successfully prepared isolable gold-difluoromethyl complexes, such as cis-[Au(PCy₃)(4-FC₆H₄)(CF₂H)(Cl)], through transmetallation from a silver-difluoromethyl precursor. rsc.org These stable complexes allow for detailed studies of their chemical properties. Facile reductive elimination from such complexes can be induced, for instance, by the addition of a silver salt like AgSbF₆, leading to the rapid formation of the corresponding difluoromethylated arene. rsc.org Although primarily of fundamental interest, these findings contribute to a deeper understanding of the elementary steps involved in metal-mediated difluoromethylation reactions.
Late-Stage Difluoromethylation Techniques for Complex Naphthalene Scaffolds
The introduction of a difluoromethyl group at a late stage in a synthetic sequence is highly desirable, particularly in drug discovery, as it allows for the rapid generation of analogs from advanced intermediates. rsc.orgscilit.com Late-stage functionalization (LSF) aims to install the CF₂H group onto a complex molecule, such as a functionalized naphthalene scaffold, with high chemo- and regioselectivity. rsc.org
Direct C–H difluoromethylation is a powerful LSF strategy. rsc.org This can often be achieved through radical-based methods, such as Minisci-type reactions, which are particularly effective for heteroaromatics but can also be applied to other aromatic systems. rsc.org Photocatalysis has also emerged as a mild and efficient way to generate difluoromethyl radicals from various precursors for C-H functionalization. rsc.org
Transition metal-catalyzed cross-coupling reactions are another key pillar of LSF. rsc.org For instance, a pre-existing functional group on a complex naphthalene derivative, such as a halogen or a boronic acid, can be replaced with a difluoromethyl group using catalysts based on metals like palladium or nickel. rsc.orgrsc.org These methods often exhibit broad functional group tolerance, which is crucial when dealing with elaborate molecular architectures. rsc.orgnih.gov The development of robust and versatile difluoromethylating agents has been instrumental in the success of these late-stage strategies. scilit.comrsc.org
Strategies for the Regioselective Introduction of the Bromine Atom onto Difluoromethylated Naphthalene Scaffolds
The synthesis of this compound requires precise control over the position of the bromine atom. The regioselectivity of bromination on a naphthalene ring is influenced by both the inherent reactivity of the naphthalene core and the directing effects of existing substituents, in this case, the difluoromethyl group.
Electrophilic Bromination of Naphthalene and its Derivatives
Electrophilic aromatic substitution is a fundamental method for the halogenation of naphthalene. docbrown.infonumberanalytics.com Naphthalene is more reactive than benzene (B151609) towards electrophiles and typically undergoes substitution at the C1 (α) position due to the greater stability of the resulting carbocation intermediate (the Wheland intermediate). youtube.comwordpress.com
The reaction of naphthalene with bromine (Br₂) can yield 1-bromonaphthalene (B1665260) as the major product. docbrown.infoyoutube.com This reaction can be carried out in a suitable solvent, sometimes with heating. docbrown.info The presence of a catalyst, such as an iron halide, can increase the electrophilicity of the bromine, although naphthalene's higher reactivity often makes it unnecessary. youtube.com
When a substituent is already present on the naphthalene ring, it exerts a directing effect on subsequent electrophilic substitutions. The difluoromethyl group (–CF₂H) is generally considered to be an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position in benzene chemistry. On a naphthalene ring, its directing effect would compete with the intrinsic preference for α-substitution. Therefore, direct electrophilic bromination of 1-(difluoromethyl)naphthalene (B1313684) would likely lead to a mixture of isomers, requiring careful optimization and separation to isolate the desired 2-bromo product.
Nucleophilic Bromination and Substitution Reactions
Nucleophilic methods provide an alternative and often more regioselective route for introducing a bromine atom, particularly when direct electrophilic substitution is not feasible or leads to undesired isomers.
One of the most powerful methods for the regioselective introduction of halogens onto an aromatic ring is the Sandmeyer reaction . wikipedia.orgorganic-chemistry.org This reaction involves the diazotization of an amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide (CuBr) catalyst. wikipedia.orgnih.gov To synthesize this compound via this route, one would start with 2-amino-1-(difluoromethyl)naphthalene. This precursor would be subjected to diazotization followed by the Sandmeyer bromination to yield the target compound with high regiochemical fidelity. researchgate.net
Another, though generally less common for non-activated arenes, approach is nucleophilic aromatic substitution (SₙAr) . fiveable.mewikipedia.org This reaction requires a leaving group on the aromatic ring and the presence of strong electron-withdrawing groups positioned ortho and/or para to it to activate the ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com In the context of a difluoromethylated naphthalene, one could envision a scenario where a different leaving group at the 2-position (e.g., a nitro group) is displaced by a bromide nucleophile. However, the activating effect of a single difluoromethyl group at the 1-position might not be sufficient to facilitate this reaction efficiently. masterorganicchemistry.com
The table below compares nucleophilic bromination strategies.
| Reaction | Precursor Requirement | Reagents | Regioselectivity |
| Sandmeyer Reaction | Amine at the desired position of bromination | NaNO₂, H⁺, then CuBr | High, determined by the position of the initial amino group. wikipedia.orgnih.gov |
| SₙAr | Good leaving group and strong activation | Nucleophilic bromide source | High, but requires significant ring activation. wikipedia.orgmasterorganicchemistry.com |
Bromination via Ring-Opening Reactions of Naphthalene Precursors
An indirect yet effective method for introducing bromine onto a naphthalene ring involves the ring-opening of strained precursor molecules. This strategy can offer unique regiochemical outcomes that are not accessible through direct electrophilic substitution. A notable example of this approach is the synthesis of bromo-substituted naphthalenes from cyclopropanated intermediates. researchgate.net
The synthesis begins with the reduction of naphthalene to 1,4-dihydronaphthalene, which can then react with a carbene source, such as dichlorocarbene, to form a dichlorocyclopropane adduct. researchgate.net Subsequent treatment with a strong base eliminates HCl to form a naphthocyclopropane intermediate. The key step is the electrophilic ring-opening of this strained three-membered ring with molecular bromine (Br₂). This process cleaves the cyclopropane (B1198618) ring and results in the formation of a brominated naphthalene derivative, often with concomitant bromination of a side chain. researchgate.net This modular approach allows for the construction of specific substitution patterns by leveraging the reactivity of the strained ring system. researchgate.net
Biocatalytic approaches also offer a pathway to functionalized naphthalene precursors suitable for ring-opening. Fungal peroxygenases can catalyze the epoxidation of naphthalene derivatives. nih.govacs.org These naphthalene epoxide intermediates can then be subjected to nucleophilic ring-opening, which, while not a direct bromination, represents a strategy for breaking the aromaticity to introduce functional groups that could be later converted to a bromo-substituted product. nih.gov
Convergent and Divergent Synthetic Pathways towards this compound
The assembly of this compound can be approached through either convergent or divergent strategies. Convergent synthesis would involve coupling two pre-functionalized fragments, while divergent pathways rely on the sequential modification of a common intermediate.
Route A: Difluoromethylation of a Bromonaphthalene Precursor
This approach begins with the bromination of naphthalene or a substituted naphthalene to install the bromine atom at the desired position. 2-Bromonaphthalene (B93597) can be prepared from 2-aminonaphthalene via a Sandmeyer-type reaction or from β-naphthol. orgsyn.org With the bromo-substituted precursor in hand, the difluoromethyl group can be introduced. Modern metallaphotoredox catalysis provides a mild and broadly applicable method for the difluoromethylation of aryl bromides. princeton.edu This technique often utilizes a simple and commercially available source of the difluoromethyl radical, such as bromodifluoromethane (B75531), in conjunction with a dual nickel/photoredox catalytic system. princeton.edu This method is known for its high functional group tolerance, making it suitable for complex scaffolds. princeton.edu
Route B: Bromination of a Difluoromethylnaphthalene Precursor
Alternatively, one could first introduce the difluoromethyl group onto the naphthalene ring, followed by selective bromination. The difluoromethyl group is generally considered to be an ortho-, para-directing and deactivating group for electrophilic aromatic substitution. Therefore, direct bromination of 1-(difluoromethyl)naphthalene would be expected to yield a mixture of isomers, with substitution occurring at positions 2, 4, 5, and 7. Achieving high selectivity for the 2-position would likely require specific reaction conditions or the use of blocking groups to direct the electrophilic attack of bromine. The reaction of 1-bromonaphthalene with bromine can yield various isomers depending on the conditions, highlighting the challenges in controlling regioselectivity in naphthalene brominations. researchgate.net
| Route | Starting Material | Key Intermediate | Final Step | Key Challenge |
|---|---|---|---|---|
| Route A | 2-Bromonaphthalene | - | Metallaphotoredox Difluoromethylation | Efficiency of the cross-coupling reaction. |
| Route B | 1-(difluoromethyl)naphthalene | - | Electrophilic Bromination | Achieving regioselectivity for the 2-position. |
To enhance synthetic efficiency, reduce waste, and minimize purification steps, tandem or one-pot reactions are highly desirable. mdpi.com Such protocols combine multiple transformations into a single operation without isolating intermediates. For the synthesis of halogenated and difluoromethylated naphthalenes, a hypothetical one-pot protocol could be envisioned.
For instance, a tandem reaction could combine a cycloaddition reaction to form the naphthalene core with subsequent functionalization. An efficient approach to naphthol and naphthalene scaffolds has been developed using a sequence involving a tandem Ti(Oi-Pr)₄-promoted photoenolization Diels–Alder (PEDA) reaction followed by aromatization. rsc.org A one-pot synthesis of halogenated naphthalene derivatives has also been reported through a Diels-Alder reaction followed by dehydration under acidic conditions. researchgate.net
A potential one-pot protocol for a this compound analogue could involve a three-component reaction. Visible-light-promoted three-component tandem reactions have been successfully developed to synthesize other difluoromethylated heterocyclic compounds, demonstrating the feasibility of combining radical difluoromethylation with other bond-forming events in a single pot. nih.gov This strategy could, in principle, be adapted to naphthalene synthesis by combining a difluoromethyl radical source, a suitable dienophile, and a diene precursor in a single reaction vessel, followed by in-situ bromination.
| Parameter | Stepwise Synthesis | One-Pot/Tandem Synthesis |
|---|---|---|
| Number of Operations | Multiple (reaction, workup, purification per step) | Fewer (single reaction setup) |
| Overall Yield | Potentially lower due to losses at each step | Potentially higher by avoiding intermediate isolation |
| Time & Resource Efficiency | Lower | Higher |
| Development Complexity | Lower (optimization of individual steps) | Higher (requires compatible reagents and conditions) |
Instead of building upon a pre-formed naphthalene ring, ring expansion strategies construct the aromatic core from smaller ring precursors. mdpi.com This approach can provide access to highly substituted naphthalenes that are difficult to prepare using traditional methods.
A notable strategy involves the catalytic ring expansion of readily available indenones. nih.gov In this methodology, an indenone is treated with an organometal reagent and trimethylsilyldiazomethane. This initiates a catalytic rearrangement process that expands the five-membered ring of the indenone into the six-membered ring of a naphthalene system, thereby constructing the bicyclic aromatic core. nih.gov This method is particularly powerful for accessing sterically hindered biaryl naphthalenes. nih.gov By choosing an appropriately substituted indenone precursor, it is possible to build the naphthalene skeleton with functional groups already in place, which can then be further elaborated to introduce the bromo and difluoromethyl moieties.
| Precursor Class | General Transformation | Key Reagents | Reference |
|---|---|---|---|
| Indenones | Five-membered ring expansion | Organometal reagents, Trimethylsilyldiazomethane | nih.gov |
| Donor-Acceptor Cyclobutanes | Ring-opening/cyclization with 2-naphthols | Lewis acids (e.g., Ga(OTf)₃), NBS/base | bohrium.com |
Reactivity and Transformation Chemistry of 2 Bromo 1 Difluoromethyl Naphthalene
Reactivity Governed by the Bromine Atom
The carbon-bromine (C-Br) bond in 2-Bromo-1-(difluoromethyl)naphthalene is the principal site of reactivity, enabling its participation in numerous organic reactions. This bond can be cleaved either through nucleophilic attack or via the intervention of transition metal catalysts, making the compound a valuable building block in organic synthesis.
Aromatic nucleophilic substitution (SNAr) reactions on aryl halides like 2-bromonaphthalene (B93597) are generally challenging due to the high energy required to break the C-Br bond and the repulsion between the incoming nucleophile and the electron-rich aromatic ring. However, the presence of strong electron-withdrawing groups on the aromatic ring can facilitate these reactions by stabilizing the intermediate Meisenheimer complex. scirp.org In this compound, the -CHF₂ group at the ortho position exerts a significant electron-withdrawing effect, which can make the C-2 position more susceptible to nucleophilic attack compared to unsubstituted 2-bromonaphthalene.
The reaction mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, followed by the departure of the bromide ion to restore aromaticity. scirp.org While direct SNAr reactions on this specific compound are not extensively documented in dedicated studies, its reactivity can be inferred from related systems. For instance, palladium-catalyzed nucleophilic substitution reactions have been shown to be effective for various a-bromo-a,a-difluoroallyl derivatives, where a palladium catalyst facilitates the substitution of the bromine atom by soft nucleophiles. pharm.or.jp
Common nucleophiles that could potentially react with this compound under appropriate conditions include alkoxides, thiolates, and amines. The conditions for such reactions often require high temperatures, polar aprotic solvents, and sometimes the use of a catalyst to proceed at a reasonable rate.
| Nucleophile | Reagents and Conditions | Expected Product | Reference Analogy |
| Amines | Amine, Base (e.g., K₃PO₄), Solvent (e.g., Acetonitrile) | 2-Amino-1-(difluoromethyl)naphthalene derivative | nih.gov |
| Alkoxides | Alcohol, Strong Base (e.g., NaH), High Temperature | 2-Alkoxy-1-(difluoromethyl)naphthalene | General SNAr |
| Thiolates | Thiol, Base (e.g., NaH), Solvent (e.g., DMF) | 2-(Alkyl/Arylthio)-1-(difluoromethyl)naphthalene | General SNAr |
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-heteroatom bonds, and aryl bromides are excellent substrates for these transformations. rsc.org The C-Br bond in this compound readily participates in oxidative addition to low-valent transition metal complexes (most commonly palladium), initiating a catalytic cycle that leads to the formation of a new bond. nih.gov
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. acs.org Aryl bromides are common coupling partners in this reaction. The reaction of this compound with various aryl or vinyl boronic acids or their esters would yield the corresponding 2-aryl- or 2-vinyl-1-(difluoromethyl)naphthalene derivatives. The selection of the palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. researchgate.netrsc.org
Research on brominated naphthalenes has demonstrated their utility in Suzuki-Miyaura reactions to create diverse libraries of compounds. nih.govnih.gov The electron-withdrawing nature of the difluoromethyl group in the target molecule is expected to facilitate the initial oxidative addition step to the Pd(0) catalyst, potentially enhancing its reactivity compared to electron-rich bromonaphthalenes.
| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference Analogy |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 80-100 °C | Good to Excellent | nih.gov |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 100 °C | Good to Excellent | nih.gov |
| Thiophene-3-ylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ | Dioxane/Water | 100 °C | 76% | nih.gov |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 110 °C | Good | nih.gov |
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orgacs.org This reaction would allow the introduction of an alkynyl moiety at the C-2 position of this compound, producing 2-alkynyl-1-(difluoromethyl)naphthalene derivatives. These products are valuable intermediates for the synthesis of more complex molecules. The reaction is generally tolerant of a wide range of functional groups. nih.govresearchgate.net
| Alkyne | Catalyst System | Base | Solvent | Temperature | Yield | Reference Analogy |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp | Good | nih.gov |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp | Good | nih.gov |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp | Good | nih.gov |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | Room Temp | Moderate | nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgsemanticscholar.org This reaction allows for the facile synthesis of aryl amines from this compound. semanticscholar.org A wide variety of primary and secondary amines, including anilines, alkylamines, and N-heterocycles, can be coupled. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical and depends on the specific amine being used. nih.govmit.edunih.gov
| Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference Analogy |
| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 °C | Good | wikipedia.org |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 °C | Good | nih.gov |
| n-Hexylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Dioxane | 90 °C | High | mit.edu |
| Carbazole | Pd₂(dba)₃ / TrixiePhos | LiOt-Bu | Toluene | 110 °C | >95% | nih.gov |
Grignard Reactions: The bromine atom in this compound can be converted into a Grignard reagent by reacting it with magnesium metal in an anhydrous ether solvent. mnstate.eduwvu.edu The resulting organomagnesium compound, 1-(difluoromethyl)naphthalen-2-ylmagnesium bromide, is a potent nucleophile and a strong base. mnstate.edunih.gov It can react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. wisc.eduwalisongo.ac.id For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with CO₂ followed by acidic workup would produce 1-(difluoromethyl)naphthalene-2-carboxylic acid. wisc.edu
Diaryl Zinc Reactions: Organozinc reagents can be prepared from aryl bromides via a halogen-zinc exchange or by transmetalation from organolithium or Grignard reagents. nih.govuni-muenchen.de Diaryl zinc reagents can also be formed and subsequently used in transition metal-catalyzed cross-coupling reactions. researchgate.net For instance, cobalt-catalyzed reactions of diaryl zinc reagents with α-bromo α-fluoro compounds have been reported. researchgate.net A similar strategy could potentially be applied to this compound, where it would first be converted to a diaryl zinc species and then coupled with a suitable electrophile. Organozinc reagents are often valued for their higher functional group tolerance compared to the more reactive Grignard or organolithium reagents. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-Br Bond
Reactivity and Transformations of the Difluoromethyl Group
The difluoromethyl (-CF₂H) group is not merely a passive substituent; its unique electronic structure allows for specific chemical transformations and intermolecular interactions.
While often considered a stable functional group, the difluoromethyl moiety in aromatic compounds can be selectively modified. acs.org The C-H bond in the Ar-CF₂H group is acidic enough to be deprotonated under specific conditions, transforming the group into a masked nucleophile. This reactivity represents a promising route for constructing benzylic Ar–CF₂–R linkages. acs.org
A key strategy involves the deprotonation of the Ar-CF₂H group using a combination of a Brønsted superbase and a weak Lewis acid. This process generates a reactive Ar–CF₂⁻ carbanion, which can be trapped by a wide range of electrophiles. acs.org This methodology allows for the direct derivatization of the difluoromethyl group, providing access to more complex molecular architectures that are valuable in medicinal chemistry as metabolically resistant and lipophilic replacements for traditional benzylic linkages. acs.org
General strategies for the selective introduction and subsequent modification of difluoromethyl groups often involve either the direct transfer of a "CF₂H" unit or the transfer of a functionalized moiety like "CF₂R" followed by chemical modification to unmask the CF₂H group. cas.cn These synthetic approaches underscore the accessibility and potential for derivatization at the difluoromethyl position. cas.cncas.cn
The difluoromethyl group is recognized as a competent hydrogen bond donor, a unique feature among polyfluorinated motifs. rsc.org This capability arises from the highly polarized C-H bond, where the strong electron-withdrawing effect of the two fluorine atoms imparts a significant partial positive charge on the hydrogen atom. beilstein-journals.orgresearchgate.net This allows the -CF₂H group to engage in hydrogen bonding interactions with suitable acceptors like oxygen or nitrogen atoms. researchgate.netbohrium.com
This functionality is often described as a "lipophilic hydrogen bond donor," making it a valuable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups in drug design. nih.govalfa-chemistry.com While it is a weaker hydrogen bond donor than a hydroxyl group, its strength is comparable to that of thiophenols and anilines. beilstein-journals.orgnih.gov Quantum mechanical calculations have estimated the binding energy of CF₂H···O interactions to be in the range of 1.0 to 5.5 kcal/mol. beilstein-journals.orgresearchgate.net Experimental studies have further quantified this interaction; for instance, a dimeric complex of 1-(difluoromethyl)-2-nitrobenzene, stabilized by C-H···O hydrogen bonds, exhibits a bonding energy of -3.1 kcal/mol, which is remarkably similar to the -3.5 kcal/mol observed for the classic hydrogen-bonded dimer of 2-nitrophenol (B165410). rsc.orgchemistryviews.org
The hydrogen bond acidity, a parameter used to quantify donor ability, can be measured using NMR spectroscopy. Studies on a series of difluoromethyl anisoles and thioanisoles determined their hydrogen bond acidity parameters (A) to be in the range of 0.085 to 0.126. nih.gov
| Functional Group | Typical H-Bond Acidity (A) | Calculated Binding Energy (kcal/mol) | Notes |
|---|---|---|---|
| Difluoromethyl (-CF₂H) | 0.085 - 0.126 | -1.0 to -5.5 (with Oxygen) | Considered a lipophilic H-bond donor; weaker than -OH but comparable to -SH and -NH₂. beilstein-journals.orgnih.govalfa-chemistry.com |
| Hydroxyl (-OH) | Higher than -CF₂H | -3.5 (in 2-nitrophenol dimer) | A strong, classic hydrogen bond donor. chemistryviews.org |
| Thiol (-SH) | Similar to -CF₂H | Variable | Weaker H-bond donor than -OH. beilstein-journals.org |
| Amine (-NH₂) | Similar to -CF₂H | Variable | Common H-bond donor in biological systems. nih.gov |
Electronic and Steric Effects of Substituents on Naphthalene (B1677914) Ring Reactivity
The reactivity of the naphthalene ring in this compound is heavily influenced by the electronic and steric properties of its two substituents.
The electronic nature of the substituents determines the electron density distribution across the aromatic system, thereby affecting its susceptibility to electrophilic or nucleophilic attack.
Difluoromethyl (-CF₂H): This group is characterized by a powerful electron-withdrawing inductive effect (-I). The high electronegativity of the two fluorine atoms strongly polarizes the C-F bonds, pulling electron density away from the naphthalene ring. mdpi.com Unlike a single fluorine atom, which has a dual nature, perfluoroalkyl and polyfluoroalkyl groups are considered potent σ-electron acceptors with negligible resonance contribution. mdpi.com Consequently, the -CF₂H group is strongly deactivating.
The combined effect of a strongly deactivating -CF₂H group and a deactivating -Br group renders the substituted ring of this compound significantly less reactive towards electrophilic attack compared to unsubstituted naphthalene.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |
|---|---|---|---|
| -Br (at C2) | -I (Withdrawing) | +M (Donating) | Deactivating (net electron-withdrawing) |
| -CF₂H (at C1) | -I (Strongly Withdrawing) | Negligible | Strongly Deactivating (strongly electron-withdrawing) |
The size and position of the bromine and difluoromethyl groups create significant steric hindrance, which plays a crucial role in controlling the regioselectivity of chemical reactions. chemistrysteps.com The substituents are located at the adjacent C1 (alpha) and C2 (beta) positions.
The alpha position (C1) of a naphthalene ring is generally more sterically crowded than the beta position (C2) due to its proximity to the peri-position (C8). quora.com The placement of the relatively bulky difluoromethyl group at C1 creates a sterically hindered environment, particularly for any reaction attempted at the C8 position. nih.gov Similarly, the bromine atom at C2 will sterically hinder the approach of reagents to the C3 position.
This steric crowding, combined with the strong deactivating electronic effects, dictates the likely sites of reaction. For an electrophilic aromatic substitution, the unsubstituted ring (positions C5-C8) would be significantly more reactive than the substituted ring (positions C3, C4). Within the unsubstituted ring, the alpha positions (C5 and C8) are electronically preferred over the beta positions (C6 and C7). However, the steric bulk of the 1-CF₂H group would likely disfavor attack at the C8 position, making C5 and C7 the most probable sites for substitution, depending on the specific reaction conditions and the size of the electrophile. cardiff.ac.uk
Mechanistic Investigations and Advanced Theoretical Studies
Elucidation of Reaction Mechanisms in Synthesis and Transformation of 2-Bromo-1-(difluoromethyl)naphthalene
The formation and functionalization of the this compound scaffold can proceed through several distinct mechanistic pathways, often dictated by the choice of reagents and reaction conditions. These pathways frequently involve highly reactive intermediates such as arynes, radicals, or carbenes.
Arynes, particularly "naphthalyne," are highly reactive intermediates derived from an aromatic ring by the removal of two adjacent substituents. egyankosh.ac.inwikipedia.org They are characterized by a strained formal triple bond within the aromatic system. ias.ac.in In the context of naphthalene (B1677914) derivatives, precursors like 2-bromonaphthalene (B93597) can be induced to form a naphthalyne intermediate under strong basic conditions via an elimination-addition mechanism. egyankosh.ac.in
This process typically involves deprotonation of the hydrogen atom ortho to the bromine, followed by the elimination of hydrogen bromide. The resulting naphthalyne is a powerful electrophile and can be trapped by various nucleophiles. wikipedia.org For instance, the reaction of substituted bromonaphthalenes can proceed through a 1,2-didehydronaphthalene intermediate, which then undergoes nucleophilic attack to yield 1,2-disubstituted naphthalene products. wikipedia.orgmasterorganicchemistry.com Cascade strategies that capitalize on both classical aryne generation (e.g., from an ortho-silyl aryl triflate) and thermal reactions can be used to construct complex naphthalene products from simpler building blocks. nih.gov The regioselectivity of the nucleophilic attack on an unsymmetrical naphthalyne is influenced by the electronic effects of the substituents on the ring. egyankosh.ac.in
Single Electron Transfer (SET) is a fundamental process in many catalytic cycles, particularly in photoredox catalysis, where it is used to generate radical intermediates under mild conditions. mdpi.com In a typical SET pathway, a photocatalyst, upon excitation by visible light, can either accept an electron (reductive quenching) or donate an electron (oxidative quenching) to a substrate or reagent. This generates a radical ion, which can then proceed through further reaction steps.
In the context of difluoromethylation, an SET event can initiate the formation of a difluoromethyl radical (•CF2H) from a suitable precursor. rsc.org For example, a copper(I) complex could undergo SET to generate a Cu(II) species and an aryl radical from an aryl diazonium salt. The subsequent outer-sphere transfer of a CF2H group from the copper complex to the aryl radical would yield the desired difluoromethylated arene. rsc.org Similarly, metallaphotoredox catalysis, which merges photoredox cycles with transition metal catalysis (e.g., nickel), can facilitate the coupling of aryl bromides with a •CF2H radical source. In such a dual catalytic system, a Ni(0) catalyst can undergo oxidative addition to the aryl bromide, while the photocatalyst generates the •CF2H radical, which is then trapped by the Ni(II)-aryl intermediate. princeton.edu
Difluorocarbene (:CF2) is another key reactive intermediate used to introduce the difluoromethyl group. researchgate.net Palladium-catalyzed cross-coupling reactions have been developed that proceed via a palladium-difluorocarbene intermediate ([Pd]=CF2). nature.comacs.org The reactivity of this intermediate can be tuned by altering the oxidation state of the palladium center; [Pd(0)]=CF2 behaves as a nucleophile, whereas [Pd(II)]=CF2 is electrophilic. nature.comchinesechemsoc.org
A plausible mechanism for the difluoromethylation of an aryl halide involves the formation of a [Pd(0)]=CF2 complex from a difluorocarbene precursor like chlorodifluoromethane (B1668795) (ClCF2H). nih.gov This palladium(0) difluorocarbene can then undergo oxidative addition with the aryl bromide (Ar-Br) to generate a key aryldifluoromethylpalladium(II) intermediate ([ArCF2Pd(II)Br]). nih.govresearchgate.net Subsequent reaction with a proton source leads to the formation of the difluoromethylated arene (Ar-CF2H) and regeneration of the active palladium catalyst. nih.gov This pathway represents a reductive difluorocarbene transfer, effectively coupling the carbene with two electrophiles (the aryl group and a proton). nih.govresearchgate.net
The generation and subsequent reaction of the difluoromethyl radical (•CF2H) is a prevalent strategy for introducing the -CF2H group onto aromatic rings. researchgate.netresearchgate.net The •CF2H radical is more stable than the •CH2F radical but less stable than the •CF3 radical, and its geometry is progressively more tetrahedral with increased fluorine substitution. rsc.org
This radical can be generated from various precursors via several initiation protocols. researchgate.net One common method is the use of metallaphotoredox catalysis, where a silyl (B83357) radical, generated by a photocatalyst, mediates the abstraction of a bromine atom from bromodifluoromethane (B75531) (BrCF2H) to produce the •CF2H radical. princeton.edu In another approach, aryl radicals, generated via copper catalysis from sources like arenediazonium salts, can efficiently abstract an iodine atom from alkyl iodides, initiating a radical cascade. researchgate.net Once formed, the nucleophilic •CF2H radical can add to electron-deficient aromatic or heteroaromatic systems, followed by an oxidation and deprotonation sequence to restore aromaticity and yield the final product. mdpi.comresearchgate.net
In transition-metal-catalyzed cross-coupling reactions, the choice of catalyst and ligands is paramount in controlling the reaction rate, yield, and selectivity (chemo-, regio-, and stereoselectivity). nih.gov For reactions involving this compound, such as Suzuki, Negishi, or Buchwald-Hartwig couplings, the ligand sphere around the metal center (commonly palladium or nickel) dictates the efficiency of key catalytic steps like oxidative addition and reductive elimination. nih.govyoutube.com
Specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity, allowing for lower catalyst loadings and milder reaction conditions. nih.gov The steric and electronic properties of the ligand can also influence regioselectivity in reactions where multiple C-H or C-X bonds could potentially react. For instance, in palladium-catalyzed couplings, bulky ligands can favor reaction at less hindered positions. The choice of metal itself can also be critical; nickel catalysts are often used for coupling unactivated alkyl halides or aryl chlorides due to their different reactivity profiles compared to palladium. figshare.com
The following table illustrates the effect of catalyst loading on the yield of a cross-coupling reaction involving 1-bromonaphthalene (B1665260) and n-butyllithium, demonstrating how catalyst efficiency can be optimized.
| Entry | Catalyst Loading (mol%) | Yield (%) |
|---|---|---|
| 1 | 1.0 | 95 |
| 2 | 0.5 | 96 |
| 3 | 0.4 | 94 |
| 4 | 0.1 | 88 |
Data adapted from a study on the cross-coupling of 1-bromonaphthalene with n-BuLi, illustrating the impact of catalyst concentration on product yield. researchgate.net
Computational Chemistry Approaches for Molecular Understanding
Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool for investigating the molecular properties and reactivity of compounds like this compound. researchgate.netmdpi.com These theoretical studies provide insights that are often difficult to obtain through experimental means alone.
DFT calculations can be used to determine the optimized ground-state geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. samipubco.com Such calculations have been used to identify the most stable conformers of related bromoacetylnaphthalene structures. researchgate.net Furthermore, quantum chemical analysis allows for the determination of key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, and the HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. samipubco.com For naphthalene, the HOMO-LUMO gap has been calculated to be approximately 4.75 eV using a DFT/aug-cc-pVQZ basis set. samipubco.com
Theoretical methods are also invaluable for elucidating reaction mechanisms. ias.ac.in For example, DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the comparison of different possible pathways, such as distinguishing between radical and non-radical mechanisms in the dearomatization of naphthalene derivatives. nih.gov In the study of aryne intermediates, semiempirical methods like AM1 have been used to predict the direction of aryne bond formation and the sites of subsequent nucleophilic attack based on the electronic effects of substituents. ias.ac.in
Density Functional Theory (DFT) Calculations for Structural and Electronic Characterization
DFT has become a standard tool in computational chemistry for its balance of accuracy and computational cost, making it ideal for characterizing molecules. Such studies on this compound would provide foundational data on its properties.
Quantum Chemical Calculation of Molecular Geometry and Conformational Analysis
A full geometry optimization using quantum chemical methods would be the first step in any theoretical study. This would reveal the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. Conformational analysis, particularly concerning the rotation of the difluoromethyl group relative to the naphthalene ring, would identify the global and local energy minima, providing insight into the molecule's flexibility and preferred shapes.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity. Analysis of these frontier orbitals for this compound would pinpoint the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and electronic excitation properties.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
NBO analysis would offer a detailed picture of the bonding and electronic structure by translating the complex wavefunction into localized bonds, lone pairs, and anti-bonding orbitals. This method would quantify the delocalization of electron density, particularly the interactions between the bromine and difluoromethyl substituents and the naphthalene pi-system, and calculate the natural atomic charges on each atom.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
An MEP map would visualize the electrostatic potential on the electron density surface of the molecule. This provides a guide to the molecule's reactive sites, with electron-rich regions (negative potential) indicating sites for electrophilic attack and electron-poor regions (positive potential) indicating sites for nucleophilic attack.
Spectroscopic Property Predictions and Correlations with Experimental Data (e.g., ¹H, ¹³C, ¹⁹F NMR, IR, Raman, UV-Vis)
A significant application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F), infrared and Raman vibrational frequencies, and electronic transitions (UV-Vis) for this compound would be invaluable. Comparing these predicted spectra with experimentally obtained data is a crucial step in validating the computational model and ensuring its accuracy.
Potential Energy Surface (PES) Scans for Reaction Pathways and Transition State Characterization
To understand the reactivity of this compound in chemical transformations, mapping the potential energy surface is essential. PES scans would allow for the exploration of reaction coordinates, such as the breaking of the C-Br bond or reactions involving the difluoromethyl group. This would enable the identification of transition state structures and the calculation of activation energies, providing fundamental insights into the kinetics and mechanisms of its potential reactions.
Advanced Characterization Methodologies in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Mechanistic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional (1D) NMR spectra can become crowded and difficult to interpret for complex molecules. Two-dimensional (2D) NMR techniques overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.org
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For 2-Bromo-1-(difluoromethyl)naphthalene, a COSY spectrum would be essential for assigning the signals of the six protons on the naphthalene (B1677914) ring system. It would reveal a network of correlations between adjacent aromatic protons, allowing for a sequential walk around the rings to confirm their relative positions. Protons H-3 and H-4 would show a strong correlation, as would the four protons on the unsubstituted ring (H-5, H-6, H-7, H-8).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbon atom to which they are attached (a one-bond correlation). columbia.edu This is a highly sensitive method for assigning carbon signals. sdsu.edu In the context of this compound, an HSQC spectrum would show a clear cross-peak between the proton of the difluoromethyl group and its corresponding carbon. Likewise, each of the six aromatic protons would show a correlation to its directly bonded carbon atom, simplifying the assignment of the protonated carbons in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to four bonds. wikipedia.orgcolumbia.edu This technique is invaluable for identifying and placing quaternary (non-protonated) carbons and for confirming the position of substituents. For this molecule, key HMBC correlations would include those from the difluoromethyl proton (H-1') to the carbons at positions C-1, C-2, and C-8a. Additionally, correlations from the aromatic protons to neighboring and substituent-bearing carbons (e.g., H-3 to C-1, C-2, and C-4a) would unequivocally confirm the 1,2-substitution pattern on the naphthalene core.
Table 1: Expected 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
|---|---|---|---|
| COSY | ¹H - ¹H | H-3 ↔ H-4; H-5 ↔ H-6; H-6 ↔ H-7; H-7 ↔ H-8 | Connectivity of aromatic protons. |
| HSQC | ¹H - ¹³C (1-bond) | H-1' ↔ C-1'; H-3 ↔ C-3; H-4 ↔ C-4, etc. | Direct C-H attachments. |
| HMBC | ¹H - ¹³C (2-4 bonds) | H-1' ↔ C-1, C-2, C-8a; H-3 ↔ C-1, C-2, C-4a; H-8 ↔ C-1, C-7, C-8a | Molecular skeleton assembly and substituent placement. |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its high gyromagnetic ratio. nih.gov The large chemical shift range of ¹⁹F NMR makes it exceptionally sensitive to the local electronic environment, providing valuable structural information. nih.gov
For this compound, the ¹⁹F NMR spectrum would be expected to show a signal corresponding to the two equivalent fluorine atoms of the -CHF₂ group. This signal would appear as a doublet due to coupling with the single, directly attached proton (a large one-bond ¹JF-H coupling constant). The precise chemical shift would be indicative of the electronic effects of the bromonaphthyl group. Further, smaller long-range couplings to nearby aromatic protons (e.g., H-8) might also be resolved, providing additional structural confirmation.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Environment | Expected Chemical Shift (δ) Range | Expected Multiplicity | Expected Coupling Constant (J) |
|---|---|---|---|
| -CF₂H | -110 to -130 ppm (relative to CFCl₃) | Doublet (d) | ¹JF-H ≈ 50-60 Hz |
Dynamic NMR (DNMR) is used to study molecular processes that occur on the NMR timescale, such as bond rotations or ring flips. copernicus.org By recording spectra at various temperatures, one can observe changes in peak shape (coalescence) that provide quantitative information about the energy barriers of these dynamic processes. researchgate.net
In this compound, the primary conformational process of interest is the rotation around the single bond connecting the difluoromethyl group to the naphthalene ring (C1-C1'). At room temperature, this rotation is likely fast, rendering the two fluorine atoms chemically and magnetically equivalent.
However, at sufficiently low temperatures, this rotation could become restricted. If the rotation is slow on the NMR timescale, the two fluorine atoms would become diastereotopic due to the chiral environment of the molecule (the molecule itself is achiral, but the local environment of each fluorine is different at any frozen conformation). In this slow-exchange regime, the ¹⁹F NMR spectrum would be expected to resolve two separate fluorine signals. These signals would likely appear as an "AB quartet," further split into doublets by coupling to the proton, resulting in a complex pattern of two doublets of doublets. Observing the temperature at which these signals broaden and coalesce into a single doublet would allow for the calculation of the rotational energy barrier (ΔG‡), providing insight into the steric hindrance around the C1-C1' bond.
Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure Elucidation
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. mdpi.com It is particularly useful for identifying polar functional groups. The FTIR spectrum of this compound would be dominated by vibrations associated with the aromatic system and the halogenated substituent.
Key expected absorption bands would include:
Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹.
Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring system.
C-F stretching: Strong, characteristic absorption bands in the 1150-1050 cm⁻¹ region, indicative of the difluoromethyl group.
C-Br stretching: A band in the far-infrared region, typically below 800 cm⁻¹, confirming the presence of the bromo-substituent.
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |
| C-F Stretch | 1150 - 1050 | Strong |
| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong |
| C-Br Stretch | < 800 | Medium to Strong |
Raman spectroscopy involves the inelastic scattering of monochromatic light and provides information on molecular vibrations. It is particularly sensitive to non-polar, symmetric bonds and is highly complementary to FTIR. nih.govmdpi.com The Raman spectrum of this compound would provide confirmatory data, with strong signals expected for the symmetric vibrations of the aromatic ring. The symmetric stretching of the C=C bonds in the naphthalene core would give rise to a particularly intense Raman band. The C-Br and C-F stretching vibrations would also be observable, aiding in a complete vibrational assignment.
Table 4: Expected Characteristic Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Strong |
| Aromatic Ring Breathing/Stretching | 1620 - 1300 | Very Strong |
| C-F Symmetric Stretch | 1150 - 1050 | Medium |
| C-Br Stretch | < 800 | Medium to Strong |
Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry is a cornerstone analytical technique in chemical research, offering profound insights into the molecular weight and structure of a compound. For this compound, its utility is demonstrated through two primary methodologies: High-Resolution Mass Spectrometry (HRMS) for unequivocal elemental composition determination and Tandem Mass Spectrometry (MS/MS) for the elucidation of its structural backbone through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise mass of a molecule, which in turn allows for the confident assignment of its elemental formula. Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places. This high level of precision is essential for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₁₁H₇BrF₂. The presence of bromine is particularly noteworthy due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which have a natural abundance ratio of approximately 1:1. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.
The theoretical monoisotopic mass of the molecular ion, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F), can be determined with high accuracy. HRMS analysis of this compound would be expected to yield a measured mass that is extremely close to this calculated value, typically within a few parts per million (ppm), thereby confirming its elemental composition.
Table 1: High-Resolution Mass Spectrometry Data for this compound This table presents the calculated theoretical exact mass for the molecular ion containing the ⁷⁹Br isotope and illustrates how a hypothetical experimental value from an HRMS analysis would compare.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₇BrF₂ |
| Isotope for Calculation | ⁷⁹Br |
| Calculated Monoisotopic Mass (Da) | 255.96992 |
| Hypothetical Measured Mass (Da) | 255.97015 |
| Mass Difference (mDa) | 0.23 |
| Error (ppm) | 0.90 |
While HRMS confirms the elemental formula, Tandem Mass Spectrometry (MS/MS) is employed to probe the compound's structure. In an MS/MS experiment, the molecular ions of this compound are selectively isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are mass-analyzed. The fragmentation pattern provides a virtual roadmap of the molecule's connectivity.
The fragmentation of this compound is dictated by the relative strengths of its chemical bonds and the stability of the resulting fragments. The stable, aromatic naphthalene core is expected to remain largely intact. Key fragmentation pathways would likely involve the substituents.
A primary and highly probable fragmentation event is the homolytic cleavage of the carbon-bromine bond, which is generally weaker than the C-C and C-F bonds within the structure. This would result in the loss of a bromine radical (•Br) and the formation of a [C₁₁H₇F₂]⁺ cation.
Further fragmentation could involve the difluoromethyl group. The loss of a neutral hydrogen fluoride (B91410) (HF) molecule is a common pathway for fluorinated compounds, leading to a [C₁₁H₆BrF]⁺ fragment ion. Another possibility is the cleavage of the bond connecting the difluoromethyl group to the naphthalene ring, resulting in a naphthyl cation and the loss of a difluoromethyl radical.
Based on these principles, a proposed fragmentation pathway can be outlined.
Table 2: Proposed MS/MS Fragmentation Data for this compound This table details the proposed key fragment ions that would be observed in a tandem mass spectrometry experiment, starting with the ⁷⁹Br molecular ion as the precursor.
| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Fragment | Calculated m/z of Fragment | Proposed Neutral Loss |
|---|---|---|---|---|
| 255.97 | [M-Br]⁺ | [C₁₁H₇F₂]⁺ | 177.05 | •Br |
| 255.97 | [M-HF]⁺• | [C₁₁H₆BrF]⁺• | 235.96 | HF |
| 177.05 | [M-Br-HF]⁺• | [C₁₁H₆F]⁺• | 157.04 | HF |
| 255.97 | [M-CHF₂]⁺ | [C₁₀H₇Br]⁺ | 205.97 | •CHF₂ |
The elucidation of these fragmentation pathways provides definitive structural confirmation, complementing the elemental composition data obtained from HRMS. Together, these advanced mass spectrometry methodologies offer a comprehensive characterization of this compound, which is fundamental for its application in research contexts.
Conclusion and Future Directions in Academic Chemical Research
Recapitulation of Key Synthetic Achievements and Mechanistic Insights for 2-Bromo-1-(difluoromethyl)naphthalene
While specific literature detailing the synthesis and reaction mechanisms of this compound is not extensively available, its synthesis can be conceptualized through established methodologies in naphthalene (B1677914) chemistry. The construction of this molecule would likely pivot on the strategic introduction of the bromine and difluoromethyl substituents.
Potential Synthetic Pathways:
Bromination of a Difluoromethylnaphthalene Precursor: A plausible route involves the electrophilic bromination of 1-(difluoromethyl)naphthalene (B1313684). The regioselectivity of this reaction would be governed by the electronic and steric influence of the difluoromethyl group. Generally, electrophilic substitution on naphthalene preferentially occurs at the α-position (C1, C4, C5, C8). However, the directing effects of the existing substituent would be crucial.
Difluoromethylation of a Bromonaphthalene Precursor: Alternatively, the synthesis could commence with a suitable bromonaphthalene derivative, followed by the introduction of the CF₂H group. Modern difluoromethylation methods, often involving radical pathways with reagents like BrCF₂H or photocatalytic approaches, could be employed. mdpi.com
Mechanistically, the interplay between the electron-withdrawing difluoromethyl group and the bromo substituent on the naphthalene ring system is of considerable interest. The C-Br bond is expected to be activated towards certain reactions, while the C-CF₂H bond introduces unique electronic and conformational properties.
Emerging Synthetic Strategies for Highly Functionalized Naphthalene Derivatives
The construction of polysubstituted naphthalenes has moved beyond classical electrophilic substitution, which often suffers from poor regioselectivity. researchgate.net Modern organic synthesis has provided a host of powerful new tools.
Table 1: Modern Synthetic Methodologies for Naphthalene Functionalization
| Synthetic Strategy | Description | Key Features |
|---|---|---|
| Transition Metal-Catalyzed C-H Functionalization | Direct activation and functionalization of C-H bonds on the naphthalene core using catalysts based on palladium, rhodium, or iridium. researchgate.netresearchgate.net | High atom economy; enables access to previously difficult-to-synthesize isomers. |
| Photocatalysis | Utilizes visible light to promote reactions, such as alkylations or arylations, under mild conditions. researchgate.net | Environmentally friendly; offers unique reactivity pathways. |
| Electrocyclization Reactions | Involves the formation of the naphthalene core through pericyclic reactions, such as the 6π-electrocyclization of triene intermediates. researchgate.netrsc.org | Allows for the construction of highly substituted rings from acyclic precursors. |
| Core Functionalization of Naphthalene Diimides (NDIs) | Synthetic modifications of the electron-deficient NDI scaffold, leading to materials with tailored optical and electronic properties. nih.govnih.gov | Crucial for developing n-type organic semiconductors and photosystems. |
These strategies provide chemists with unprecedented control over the molecular architecture of naphthalene derivatives, enabling the synthesis of complex structures for advanced applications. rsc.orgnih.gov
Advanced Understanding of C-Br and C-CF₂H Bond Reactivity within Polycyclic Aromatic Systems
The presence of both a C-Br and a C-CF₂H bond on a naphthalene scaffold offers a rich landscape for chemical transformations and property modulation.
Reactivity of the C-Br Bond: The carbon-bromine bond in aryl bromides is a cornerstone of cross-coupling chemistry. In a molecule like this compound, this bond serves as a key site for forming new carbon-carbon and carbon-heteroatom bonds. The one-electron reduction of similar bromonaphthalene compounds can yield a transient radical anion, which may undergo cleavage of the C-Br bond to form a bromide anion and an aryl radical. mdpi.com This reactivity is fundamental to processes like Ullmann coupling and is exploited in on-surface synthesis to create conjugated polymers. mpg.de The position of the bromine atom on the naphthalene ring significantly influences its reactivity, with α-positions generally being more reactive towards electrophilic substitution. cardiff.ac.uk
Reactivity and Influence of the C-CF₂H Bond: The difluoromethyl (CF₂H) group has garnered significant attention as it is considered a metabolically stable bioisostere of the hydroxyl (OH) group. nih.gov Its unique properties stem from the high electronegativity of the fluorine atoms.
Hydrogen Bond Donor: The C-H bond in the CF₂H group is polarized and acidic enough to act as a hydrogen bond donor, a rare capability for a C-H bond. This allows it to form intermolecular interactions that can influence crystal packing and conformational preferences. nih.gov
Electronic Effects: The CF₂H group is strongly electron-withdrawing via the inductive effect, which can significantly alter the electronic properties of the naphthalene ring system. This is crucial for tuning the HOMO/LUMO energy levels in organic electronic materials. nih.gov
Radical Reactivity: The •CF₂H radical exhibits nucleophilic character, in contrast to the electrophilic nature of the •CF₃ radical. This distinct reactivity profile is important when designing radical-based functionalization reactions. researchgate.net
The rate of hydrodefluorination is notably reduced in hydrocarbons featuring -CF₂H and -CF₃ groups, indicating the high stability of these moieties under certain reductive conditions. nih.gov
Broader Implications for Organofluorine Chemistry and Functional Material Design through Molecular Engineering
The strategic incorporation of fluorine-containing groups into polycyclic aromatic systems is a powerful tool in molecular engineering. nih.gov Organofluorine compounds find diverse applications, from pharmaceuticals to advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). nih.govwikipedia.org
In functional material design, the combination of a reactive handle like bromine with a property-modulating group like difluoromethyl on a naphthalene core has profound implications:
Tuning Electronic Properties: The strong electron-withdrawing nature of fluorinated groups can lower the LUMO energy level of naphthalene-based molecules, which is a key strategy for designing air-stable n-type semiconductors used in organic field-effect transistors (OFETs). nih.govnih.gov
Controlling Solid-State Packing: The ability of the CF₂H group to participate in hydrogen bonding, coupled with the potential for halogen bonding from the bromine atom, provides a means to control intermolecular interactions. This control is critical as the solid-state packing of organic molecules dictates charge transport properties and device performance. mdpi.com
Building Complex Architectures: The C-Br bond acts as a versatile anchor point for subsequent synthetic elaborations. This allows for the construction of larger, more complex architectures, such as conjugated polymers or multi-component systems for energy and opto-electronic applications. nih.govrsc.org The use of brominated naphthalenes as precursors is a common strategy for building more complex PAHs. wikipedia.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-(difluoromethyl)naphthalene |
| Naphthalene |
| 1-Bromonaphthalene (B1665260) |
| 2-Bromonaphthalene (B93597) |
| 1,4-dibromonaphthalene |
| 1,5-dibromonaphthalene |
| 1,3,5-tribromonaphthalene |
| 2,6-dibromonaphthalene |
| 1,2,4,6-tetrabromonaphthalene |
| 1,3,5,7-tetrabromonaphthalene |
| 2-bromo-3-(bromomethyl)naphthalene |
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(difluoromethyl)naphthalene, and what methodological considerations are critical for yield optimization?
A common approach involves halogenation and fluoromethylation steps. For example, naphthol derivatives can undergo bromination using reagents like PBr₃ or NBS (N-bromosuccinimide), followed by difluoromethylation via nucleophilic substitution with difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under basic conditions. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures product integrity .
Q. How can researchers validate the purity and structural identity of this compound using spectroscopic methods?
Key techniques include:
- ¹H/¹³C NMR : Confirm the presence of the difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H protons, split due to coupling with fluorine) and bromine’s deshielding effects on adjacent carbons.
- GC-MS/EI-MS : Verify molecular ion peaks (m/z ≈ 268 for C₁₁H₇BrF₂) and fragmentation patterns.
- IR Spectroscopy : Identify C-F stretches (1050–1250 cm⁻¹) and aromatic C-Br vibrations (500–600 cm⁻¹). Cross-referencing with computational simulations (DFT) enhances accuracy .
Q. What are the recommended protocols for handling and storing this compound to ensure stability?
Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the difluoromethyl group. Use amber vials to avoid photodegradation. Conduct routine stability assessments via TLC or HPLC to detect decomposition (e.g., loss of Br or F substituents). Safety protocols include fume hood use and PPE (gloves, goggles) due to potential toxicity .
Advanced Research Questions
Q. How does the difluoromethyl group influence the electronic and steric properties of this compound in cross-coupling reactions?
The electron-withdrawing nature of CF₂H lowers the electron density at the naphthalene ring, enhancing electrophilicity for Suzuki-Miyaura couplings. However, steric hindrance from the CF₂H group may reduce reactivity at the ortho position. Computational studies (e.g., NBO analysis) can quantify charge distribution, while kinetic experiments (e.g., Hammett plots) assess substituent effects on reaction rates .
Q. What strategies resolve contradictions in reported toxicity data for brominated naphthalene derivatives like this compound?
Discrepancies often arise from variations in exposure routes (oral vs. inhalation) or model systems (in vitro vs. in vivo). Meta-analyses should prioritize peer-reviewed studies adhering to OECD guidelines. Dose-response curves and mechanistic toxicology (e.g., CYP450 metabolism assays) clarify bioactivation pathways. Cross-species comparisons (rodent vs. human cell lines) address translatability gaps .
Q. How can researchers design experiments to elucidate the environmental fate of this compound in aquatic systems?
Use OECD 308/309 guidelines to assess biodegradation and photolysis in water/sediment systems. LC-MS/MS quantifies parent compound and metabolites (e.g., defluorinated products). Computational models (EPI Suite) predict partition coefficients (log Kow) and persistence. Field studies should correlate lab data with environmental monitoring (e.g., HPLC-UV analysis of water samples) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
